molecular formula C23H18N6O B2526147 7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923201-87-0

7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

货号: B2526147
CAS 编号: 923201-87-0
分子量: 394.438
InChI 键: CFWKDMVWSQTVFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a synthetically designed chemical compound provided for research and development purposes. This complex molecule features a fused tetracyclic core structure that incorporates a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine scaffold, substituted with a pyridin-3-yl group and a p-tolyl (4-methylphenyl) moiety. With a molecular formula of C23H18N6O and a molecular weight of 394.43 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery. The structural motif of this compound is based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of nitrogen-rich heterocyclic compounds that have demonstrated potent protein kinase inhibitor activity and play a critical role in targeted therapy development . The specific substitution pattern and fused ring system in this compound are designed to explore structure-activity relationships and optimize binding affinity to biological targets through various interactions including hydrogen bonding, hydrophobic interactions, and π–π stacking . Researchers may investigate this compound for its potential as a protein kinase inhibitor, given that pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting kinases such as CK2, EGFR, B-Raf, MEK, and others relevant to cancer therapy . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

属性

IUPAC Name

9-(4-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O/c1-14-8-10-15(11-9-14)22-19-20(17-6-2-3-7-18(17)30-22)25-23-26-27-28-29(23)21(19)16-5-4-12-24-13-16/h2-13,21-22H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWKDMVWSQTVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements from various heterocycles. The presence of a pyridine ring and a chromene moiety contributes to its diverse biological interactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Against HEPG2 Cells
    A study evaluated the cytotoxicity of several derivatives against human liver carcinoma cells (HEPG2). The results indicated that certain derivatives had IC50 values as low as 2.70±0.28μM2.70\pm 0.28\,\mu M, suggesting potent antitumor activity .
CompoundIC50 (µM)Cell Line
7c2.70HEPG2
23g3.50HEPG2
18a4.90HEPG2

The mechanisms underlying the anticancer effects of these compounds often involve inhibition of critical cellular pathways:

  • Tubulin Polymerization Inhibition : Some studies suggest that these compounds may inhibit tubulin polymerization, which is essential for cancer cell division .
  • Enzymatic Inhibition : The compounds have also shown activity against various enzymes involved in cancer progression.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from simple precursors. The choice of substituents on the pyridine and chromene rings significantly influences biological activity.

Example Synthetic Pathway

  • Starting Materials : Use pyridine derivatives and chromene precursors.
  • Reactions : Employ cyclization reactions to form the tetrazole and pyrimidine rings.
  • Purification : Isolate and purify the final compound using chromatography techniques.

相似化合物的比较

Key Observations :

  • Steric Effects : The para-tolyl group in the target compound reduces steric hindrance compared to ortho-tolyl analogs .
  • Chlorine Substitution : The chloro derivative () exhibits increased molecular weight and altered reactivity due to the electronegative chlorine atom.

Comparison :

  • The vanadium-catalyzed method () offers regioselectivity but requires metal catalysts.
  • Solvent-free methods () are eco-friendly but may produce side products like 5,7-dimethyltetrazolo[1,5-a]pyrimidine.

Physicochemical Properties

  • Solubility : The para-tolyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs ().
  • Stability : Chloro-substituted derivatives () may exhibit greater stability under acidic conditions due to the electron-withdrawing Cl group.
  • Crystallinity : Derivatives with planar substituents (e.g., pyridin-3-yl) may form more ordered crystal structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。